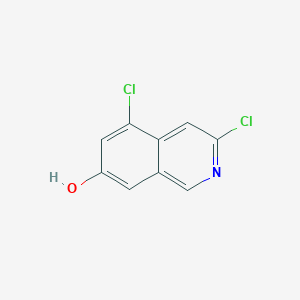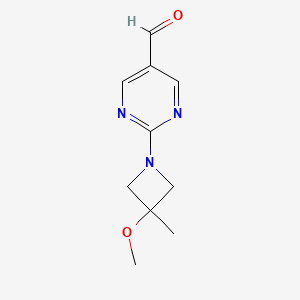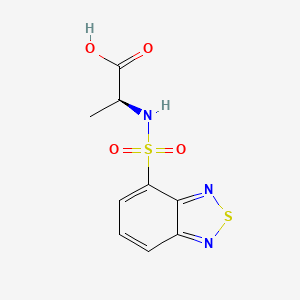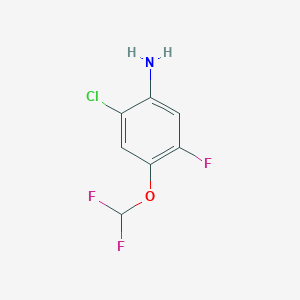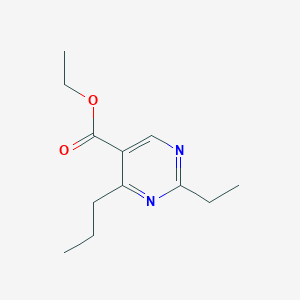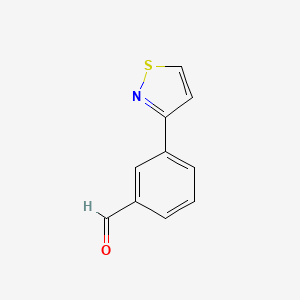
3-(1,2-Thiazol-3-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-Thiazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiazole ring Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Thiazol-3-yl)benzaldehyde typically involves the condensation of 2-aminothiophenol with aromatic aldehydes under acidic or basic conditions. One common method is the Knoevenagel condensation, where 2-aminothiophenol reacts with benzaldehyde in the presence of a base such as piperidine in ethanol solvent . Another method involves the cyclization of thioamides with aldehydes or ketones .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: 3-(1,2-Thiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: 3-(1,2-Thiazol-3-yl)benzoic acid.
Reduction: 3-(1,2-Thiazol-3-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
3-(1,2-Thiazol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and sensors due to its unique chemical properties.
作用机制
The mechanism of action of 3-(1,2-Thiazol-3-yl)benzaldehyde involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, leading to the inhibition of essential biological processes. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The aldehyde group can form covalent bonds with nucleophiles, further contributing to its biological activity .
相似化合物的比较
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in similar applications.
Thiazole: A simpler structure without the benzaldehyde moiety, used in various chemical and biological studies.
Benzaldehyde: Lacks the thiazole ring but is widely used in organic synthesis and as a flavoring agent.
Uniqueness: 3-(1,2-Thiazol-3-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and thiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
属性
分子式 |
C10H7NOS |
|---|---|
分子量 |
189.24 g/mol |
IUPAC 名称 |
3-(1,2-thiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-7H |
InChI 键 |
DCODITKJAKTPNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=NSC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


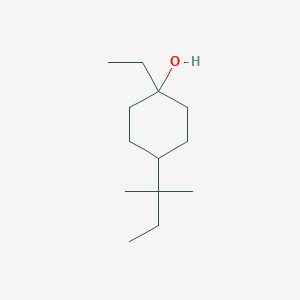
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

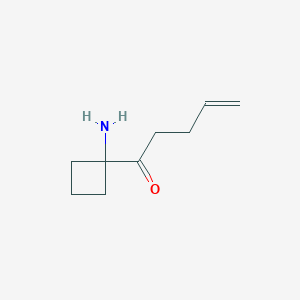
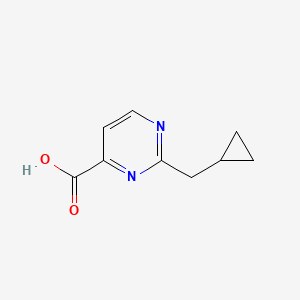
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
